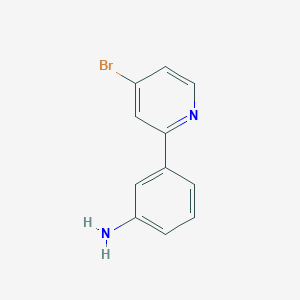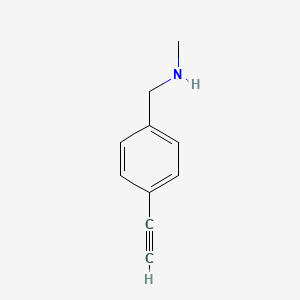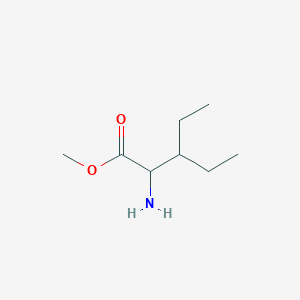![molecular formula C11H12F3N3S B11741271 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized through the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate . The resulting pyrazole is then functionalized with a methyl group at the 1-position.
The thiophene moiety is introduced through a separate synthetic route, often involving the lithiation of thiophene followed by reaction with an appropriate electrophile. The final step involves coupling the pyrazole and thiophene fragments through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the trifluoromethyl group to a methyl group.
Substitution: Both the pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and bases like sodium hydride for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thiophene substitutions on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Medicinally, the compound’s structure suggests potential applications in drug design, particularly for diseases where modulation of specific molecular pathways is required. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of both pyrazole and thiophene rings.
作用機序
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 2-(thiophen-2-yl)ethanamine
Uniqueness
What sets {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine apart is the combination of both pyrazole and thiophene rings in a single molecule, along with the trifluoromethyl group. This unique structure imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H12F3N3S |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H12F3N3S/c1-17-10(11(12,13)14)5-8(16-17)6-15-7-9-3-2-4-18-9/h2-5,15H,6-7H2,1H3 |
InChIキー |
LBXZFWKKBKTMHT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)CNCC2=CC=CS2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741202.png)


![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
amine](/img/structure/B11741285.png)

